2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
CAS No.: 13052-09-0
Cat. No.: VC20968675
Molecular Formula: C24H46O6
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13052-09-0 |
|---|---|
| Molecular Formula | C24H46O6 |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | [5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate |
| Standard InChI | InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3 |
| Standard InChI Key | JUIBLDFFVYKUAC-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC |
| Canonical SMILES | CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC |
Introduction
Chemical Identity and Physical Properties
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane, identified by CAS number 13052-09-0, belongs to the organic peroxide class of compounds. It contains two peroxide functional groups attached to a 2,5-dimethylhexane backbone, creating a symmetrical structure that influences its decomposition behavior and reactivity patterns.
Nomenclature and Identifiers
The compound is known by several names in scientific and industrial contexts, including abbreviated forms and trade names. These alternative identifiers help in tracking the compound across different regulatory databases and commercial applications.
| Identifier Type | Value |
|---|---|
| CAS Number | 13052-09-0 |
| EINECS/ELINCS Number | 235-935-5 |
| Molecular Formula | C24H46O6 |
| Molecular Weight | 430.6 g/mol |
| UNII | 10N88F7673 |
| UN Number | 3115 |
| TSCA Status | Listed on inventory |
Physical and Chemical Properties
The physical and chemical properties of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane determine its handling requirements, storage conditions, and applications in industrial processes. Understanding these properties is crucial for safe and effective use of the compound.
Synthesis and Production
The industrial production of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves careful chemical procedures that must account for the reactive nature of peroxide compounds. The synthesis methods are designed to ensure product purity while maintaining safety throughout the manufacturing process.
Synthetic Routes
The primary synthetic pathway for producing 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves the reaction of 2-ethylhexanoic acid with hydrogen peroxide. This reaction requires careful control of temperature and pH to ensure the formation of the desired peroxide compound. Industrial production methods necessarily employ specialized equipment designed to handle the reactive and potentially hazardous nature of organic peroxides.
The synthesis typically involves multiple steps:
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Formation of intermediate hydroperoxides
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Esterification reactions with appropriate acid chlorides or anhydrides
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Purification processes to achieve the required purity specifications
These manufacturing processes must adhere to strict safety protocols due to the inherent reactivity of peroxide compounds. Quality control measures ensure that the final product contains minimal impurities, as indicated by the assay requirement of ≥ 92.0% for commercial products .
Industrial Production
Industrial production of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is conducted under controlled conditions with specialized equipment. The commercial product is often marketed under trade names such as Trigonox 141, which is produced by Nouryon . Production specifications typically limit the content of potential impurities, such as 2,5-dihydroperoxy-2,5-dimethylhexane, to ≤ 2.2% .
The manufacturing process must account for thermal sensitivity, as the compound has a defined Self-Accelerating Decomposition Temperature (SADT) of 35°C, above which rapid decomposition may occur . This necessitates temperature-controlled production facilities and specialized handling protocols throughout the manufacturing process.
Applications in Industry and Research
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane has found significant applications in polymer chemistry and materials science, primarily due to its ability to generate free radicals in a controlled manner at specific temperatures.
Polymer Production
The compound serves as an effective radical initiator in polymerization processes, particularly for vinyl monomers. In suspension polymerization, it is used for the polymerization of styrene at approximately 90°C . Compared to other initiators like Dibenzoyl peroxide (Perkadox L-W75), 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane produces polymers with higher molecular weights due to its bifunctional nature .
This property makes it particularly valuable in applications where higher molecular weight polymers are desired, as it can increase polymer chain length without requiring longer reaction times. In fact, when aiming for equivalent molecular weights, this compound can actually reduce polymerization time compared to monofunctional initiators .
Resin Curing Applications
As a curing agent, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is employed in the processing of unsaturated polyester (UP) and vinylester resins . It is particularly preferred for curing UP resin-based Hot Press Molding formulations, such as Dough Molding Compounds (DMC) and Bulk Molding Compounds (BMC), in the temperature range of 120-160°C .
For optimal results in producing High-Pressure Molding (HPM) parts with Class A surfaces and short molding times, the compound is often used in combination with less reactive peroxides such as Trigonox C or Trigonox BPIC-C75 . This synergistic approach allows for controlled curing processes that optimize both production efficiency and final product quality.
Advanced Composite Materials
Research has demonstrated the utility of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in the production of continuous fiber reinforced composites through pultrusion processes. In these applications, it serves as a "finisher peroxide" alongside other initiators like Perkadox 16 and Laurox or Trigonox 421 .
Mechanism of Action
The effectiveness of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in various applications stems from its distinctive decomposition mechanism and radical generation properties. Understanding these mechanisms provides insight into its utility in polymerization processes.
Radical Formation
The primary mechanism of action for 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves thermal decomposition to form free radicals. This decomposition is temperature-dependent and results in the breaking of the peroxide (O-O) bonds in the molecule. The presence of two peroxide groups in the compound allows for the generation of multiple radicals from a single molecule, contributing to its efficiency as a polymerization initiator.
The decomposition typically follows first-order kinetics and is highly temperature-sensitive. At temperatures above its activation threshold, the compound undergoes homolytic cleavage of the peroxide bonds, generating reactive alkoxy radicals that can initiate polymerization reactions.
Polymerization Initiation
Once formed, the radicals generated from 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can initiate chain reactions in vinyl monomers. In styrene polymerization, for example, these radicals attack the carbon-carbon double bond of the styrene monomer, creating a new radical that propagates the chain reaction .
The bifunctional nature of the compound means that each molecule can potentially initiate two polymer chains, leading to higher molecular weight polymers compared to monofunctional initiators like dibenzoyl peroxide . This characteristic is particularly valuable in applications where polymer molecular weight directly impacts physical properties such as strength, durability, and thermal resistance.
Decomposition Products
Upon decomposition, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane yields several products, including:
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Avoiding exposure to heat, sparks, or open flames
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Storing at temperatures below the control temperature (20°C)
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Keeping away from combustible materials
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Using appropriate personal protective equipment
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Following prescribed emergency procedures in case of accidental release or fire
Incompatible Materials and Conditions
As an organic peroxide, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can react vigorously with certain materials. According to hazard information, it may:
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Explode from heat, contamination, or loss of temperature control
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Ignite combustible materials (wood, paper, oil, clothing)
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React with reducing agents, metal compounds, and accelerators
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Decompose violently when exposed to temperatures above the control temperature
These reactivity characteristics necessitate strict segregation from incompatible materials and careful control of environmental conditions during handling, storage, and transportation.
Toxicological and Environmental Profile
Toxicological Assessment
Available toxicological data indicates that 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane has relatively low acute toxicity but requires careful handling due to its chemical reactivity.
Environmental Considerations
Environmental data for 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane indicates minimal aquatic toxicity at its solubility limit, though its physical-chemical properties suggest potential environmental persistence.
Research Developments and Future Perspectives
Research into 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane continues to evolve, with particular focus on optimizing its performance in advanced materials development and exploring new application areas.
Computational Modeling of Polymerization Kinetics
Recent advances in computational modeling have enhanced understanding of the role of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in polymerization processes. Studies using PREDICI simulation software have demonstrated the ability to predict and optimize reaction conditions for in-situ polymerization of methyl methacrylate during pultrusion processes .
These simulations allow for precise control of temperature profiles and initiator combinations, enabling the optimization of processing parameters without extensive trial-and-error experimentation. For example, researchers have shown that by using an appropriate combination of starter, follow-up, and finisher peroxides (including 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane), complete monomer conversion can be achieved within the residence time of a typical pultrusion die .
Future research directions may include more sophisticated models that account for the influence of fiber reinforcements on heat transfer and reaction kinetics, further improving predictive capabilities for composite manufacturing processes.
Emerging Applications in Advanced Materials
While traditionally used in styrene polymerization and unsaturated polyester curing, 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is finding new applications in advanced material development. Current research indicates potential for this compound in:
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Thermoplastic composites with post-formability properties
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High-performance adhesives with controlled curing profiles
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Specialty coatings requiring precise control of crosslinking density
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Medical-grade polymers for conformable bandages and wound care applications These emerging applications leverage the compound's ability to generate free radicals in a controlled manner at specific temperatures, enabling precise manipulation of polymer architecture and resulting material properties.
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